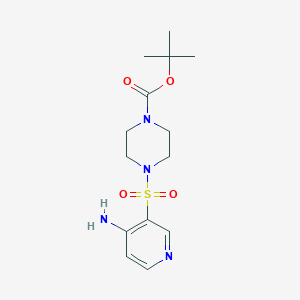
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2. It is a derivative of piperazine and pyridine, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-aminopyridine with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol. The tert-butyl group is introduced through the use of tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for the production of various functional materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl 4-((6-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)ethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H22N4O4S |
|---|---|
Peso molecular |
342.42 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-aminopyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) |
Clave InChI |
YBKOMLPBVFENRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


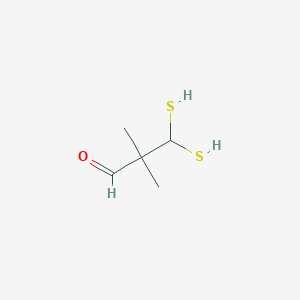
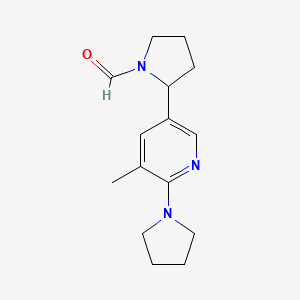
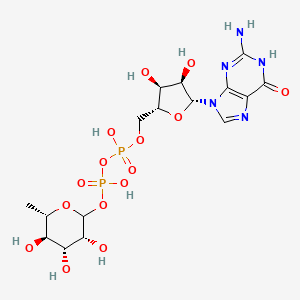
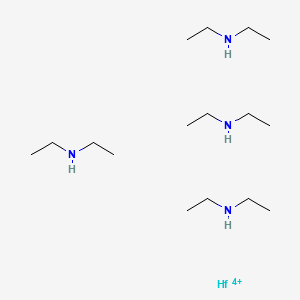
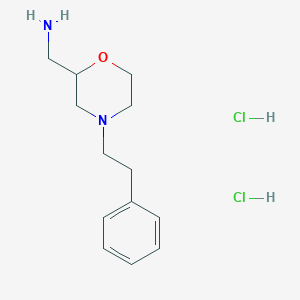
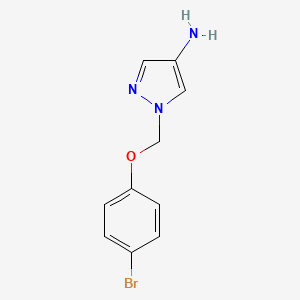
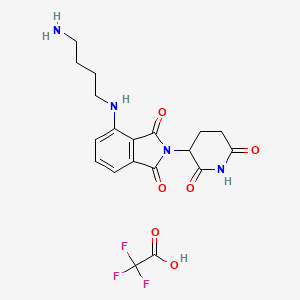
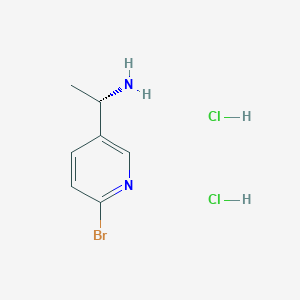
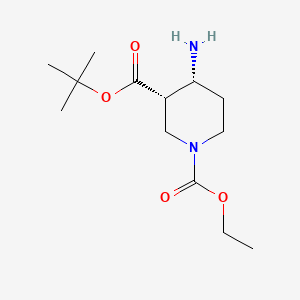
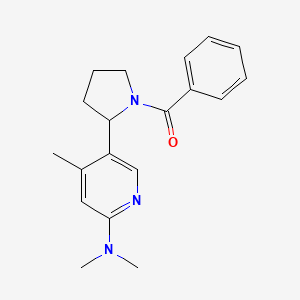
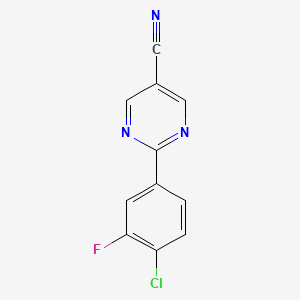
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
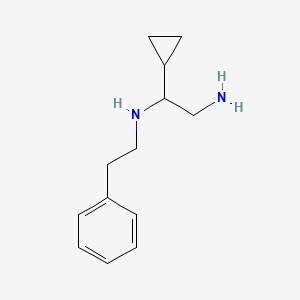
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
